MFCD00703239

Description

Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and catalysis . Hypothetically, MFCD00703239 may share structural motifs like pyridine, indole, or boronic acid groups, which are common in screening libraries and drug discovery .

Properties

IUPAC Name |

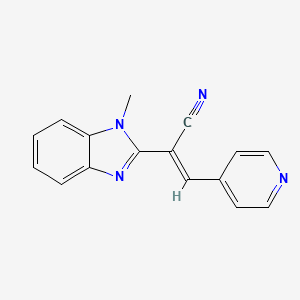

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4/c1-20-15-5-3-2-4-14(15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-10H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXRQZSSEWNKIX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=NC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=NC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00703239 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process often involves the use of high-throughput screening to identify optimal reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

MFCD00703239 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

MFCD00703239 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD00703239 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., substituent variations) and functional analogs (e.g., catalytic or pharmacological roles), guided by methodologies in and . Key criteria include physical properties , reactivity , synthetic yields , and bioactivity .

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarity :

- Boronic Acid Derivatives (e.g., MFCD13195646): Share bromo/chloro substituents, enabling cross-coupling reactions. This compound likely exhibits similar reactivity but may differ in steric hindrance due to substituent positioning .

- Indole Derivatives (e.g., MFCD07186391): High similarity scores (0.93) correlate with shared aromatic systems, though substituents (e.g., Cl vs. CH₃) alter bioavailability and toxicity profiles .

Functional Comparison: Catalytic Efficiency: Boronic acids in show Suzuki reaction yields >70%, whereas pyridine-based amines (MFCD10697534) have lower synthetic yields (30–69%) due to side reactions . Bioactivity: Indole derivatives (MFCD07186391) demonstrate high blood-brain barrier (BBB) penetration, unlike pyridine analogs (MFCD10697534), which are non-BBB permeable .

Physical State and Solubility :

- Boronic acids (e.g., MFCD13195646) are highly water-soluble (0.24 mg/mL), facilitating aqueous-phase reactions. In contrast, indole derivatives (MFCD07186391) exhibit moderate solubility but better lipid membrane penetration .

- Molecular weight differences (e.g., 235.27 g/mol for boronic acids vs. 193.63 g/mol for indoles) inversely correlate with solubility and directly with melting points .

Thermal Stability :

- Boronic acids decompose above 150°C, limiting high-temperature applications. Indole derivatives (MFCD07186391) are stable up to 200°C, making them suitable for high-heat syntheses .

Research Implications and Limitations

- Synthetic Challenges : Lower yields in pyridine-based compounds () suggest this compound may require optimized catalysts or protective groups to improve efficiency .

- Data Gaps : Direct experimental data for this compound is absent, necessitating extrapolation from structural analogs. Future studies should validate its reactivity and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.